Cas no 2137658-39-8 (1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine)

1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine 化学的及び物理的性質
名前と識別子
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- EN300-843671
- 1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine
- 2137658-39-8
- 1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine
-
- インチ: 1S/C13H20N2S/c1-9(2)11-8-16-12(15-11)10-4-6-13(3,14)7-5-10/h4,8-9H,5-7,14H2,1-3H3
- InChIKey: XRQZGIVNESHCDP-UHFFFAOYSA-N
- SMILES: S1C=C(C(C)C)N=C1C1=CCC(C)(CC1)N
計算された属性
- 精确分子量: 236.13471982g/mol
- 同位素质量: 236.13471982g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- XLogP3: 2.5
1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843671-2.5g |
1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |
2137658-39-8 | 95% | 2.5g |
$1509.0 | 2024-05-21 | |
Enamine | EN300-843671-0.5g |
1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |
2137658-39-8 | 95% | 0.5g |
$739.0 | 2024-05-21 | |
Enamine | EN300-843671-1g |
1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |
2137658-39-8 | 1g |
$770.0 | 2023-09-02 | ||
Enamine | EN300-843671-5g |
1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |
2137658-39-8 | 5g |
$2235.0 | 2023-09-02 | ||
Enamine | EN300-843671-0.25g |
1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |
2137658-39-8 | 95% | 0.25g |
$708.0 | 2024-05-21 | |
Enamine | EN300-843671-5.0g |
1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |
2137658-39-8 | 95% | 5.0g |
$2235.0 | 2024-05-21 | |
Enamine | EN300-843671-10.0g |
1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |
2137658-39-8 | 95% | 10.0g |
$3315.0 | 2024-05-21 | |
Enamine | EN300-843671-10g |
1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |
2137658-39-8 | 10g |
$3315.0 | 2023-09-02 | ||
Enamine | EN300-843671-1.0g |
1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |
2137658-39-8 | 95% | 1.0g |
$770.0 | 2024-05-21 | |
Enamine | EN300-843671-0.1g |
1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |
2137658-39-8 | 95% | 0.1g |
$678.0 | 2024-05-21 |
1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine 関連文献
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amineに関する追加情報
1-Methyl-4-(4-(Propan-2-Yl)-1,3-Thiazol-2-Yl)Cyclohex-3-En-1-Amine: A Comprehensive Overview
The compound 1-methyl-4-(4-(propan-2-yl)-1,3-thiazol-2-yl)cyclohex-3-en-1-amine (CAS No. 2137658-39-8) is a complex organic molecule with a unique structure that combines a cyclohexene ring, a thiazole moiety, and an amine group. This compound has garnered attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and material science. In this article, we will delve into the structural features, synthesis methods, and recent advancements in understanding its properties and uses.
The molecular structure of 1-methylcyclohexene amine is characterized by a cyclohexene ring substituted with a thiazole group at the 4-position and a methylamine group at the 1-position. The thiazole ring, which is fused with a sulfur atom, introduces unique electronic properties to the molecule. This combination of functional groups makes the compound highly versatile in terms of reactivity and potential applications. Recent studies have explored its role as a building block in medicinal chemistry, where it serves as a precursor for more complex bioactive molecules.
One of the key areas of research on this compound involves its synthesis and optimization. Traditional methods for synthesizing cyclohexene amine derivatives often involve multi-step reactions, including alkylation, cyclization, and functionalization. However, recent advancements have focused on developing more efficient and environmentally friendly synthesis routes. For instance, researchers have employed catalytic asymmetric synthesis to construct the chiral centers in the molecule, which is crucial for its biological activity.
The thiazole moiety in 1-methylcyclohexene amine plays a significant role in its chemical reactivity. Thiazoles are known for their ability to participate in various nucleophilic and electrophilic reactions due to their conjugated π-systems. This property has been exploited in designing new materials with tailored electronic properties. For example, studies have shown that incorporating this compound into polymer matrices can enhance their conductivity and stability under thermal stress.
In terms of biological applications, cyclohexene amine derivatives have been investigated for their potential as inhibitors of key enzymes involved in metabolic pathways. Recent research has demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, making it a promising lead compound for drug development. Additionally, its ability to act as an antioxidant has been explored in the context of combating oxidative stress-related diseases.
The integration of computational chemistry tools has significantly advanced our understanding of 1-methylcyclohexene amine's properties. Molecular docking studies have revealed that the compound can bind effectively to specific protein targets due to its complementary shape and electronic characteristics. These findings have provided valuable insights into its potential therapeutic applications and guided further experimental studies.
Another emerging area of interest is the use of this compound in nanotechnology. Its structural flexibility allows it to serve as a ligand for metal nanoparticles, enhancing their catalytic activity in various chemical reactions. Recent experiments have shown that gold nanoparticles functionalized with cyclohexene amine derivatives exhibit improved stability and reactivity towards hydrogenation reactions.
In conclusion, 1-methylcyclohexene amine (CAS No. 2137658-39-8) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as both a building block for advanced materials and a lead compound for drug discovery. As research continues to uncover new aspects of its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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